molecular formula C7H3I2KO3 B3026561 Potassium 3,5-Diiodosalicylate CAS No. 1015937-56-0

Potassium 3,5-Diiodosalicylate

Cat. No.: B3026561
CAS No.: 1015937-56-0
M. Wt: 428 g/mol
InChI Key: SNHIVWOGVZUVLO-UHFFFAOYSA-M
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Description

Potassium 3,5-Diiodosalicylate is a chemical compound with the molecular formula C7H3I2KO3. It is a potassium salt of 3,5-diiodosalicylic acid, characterized by the presence of two iodine atoms attached to the benzene ring of salicylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 3,5-Diiodosalicylate typically involves the iodination of salicylic acid. The process begins with the reaction of salicylic acid with iodine in the presence of an oxidizing agent, such as hydrogen peroxide, to introduce iodine atoms at the 3 and 5 positions of the benzene ring. The resulting 3,5-diiodosalicylic acid is then neutralized with potassium hydroxide to form this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Potassium 3,5-Diiodosalicylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Scientific Research Applications

Potassium 3,5-Diiodosalicylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium 3,5-Diiodosalicylate involves its interaction with molecular targets in biological systems. The iodine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific enzymes .

Comparison with Similar Compounds

  • Potassium 2-Hydroxy-3,5-Diiodobenzoate
  • 3,5-Diiodosalicylic Acid
  • Potassium 3-Iodosalicylate

Comparison: Potassium 3,5-Diiodosalicylate is unique due to the presence of two iodine atoms at specific positions on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

potassium;2-hydroxy-3,5-diiodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2O3.K/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHIVWOGVZUVLO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)[O-])O)I)I.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3I2KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 3,5-Diiodosalicylate
Reactant of Route 2
Potassium 3,5-Diiodosalicylate
Reactant of Route 3
Potassium 3,5-Diiodosalicylate
Reactant of Route 4
Potassium 3,5-Diiodosalicylate
Reactant of Route 5
Potassium 3,5-Diiodosalicylate
Reactant of Route 6
Potassium 3,5-Diiodosalicylate

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